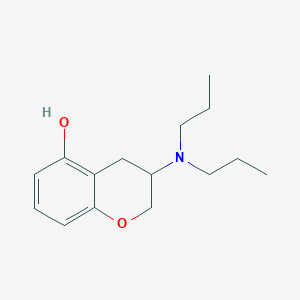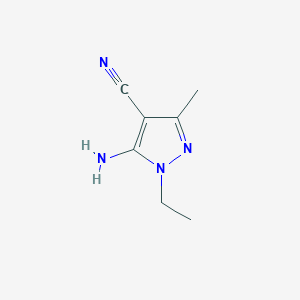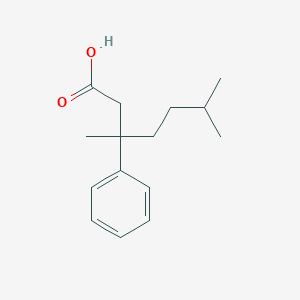
Diethyl 2-((4-bromophenylamino)methylene)malonate
Descripción general
Descripción
Diethyl 2-((4-bromophenylamino)methylene)malonate is a compound with the molecular formula C14H16BrNO4 . It is an important intermediate in the synthesis of pyrazoloquinolinones .
Synthesis Analysis
The synthesis of similar compounds typically involves the alkylation of enolate ions . The specific synthesis process for Diethyl 2-((4-bromophenylamino)methylene)malonate is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of Diethyl 2-((4-bromophenylamino)methylene)malonate is almost planar, with an r.m.s deviation of 0.0842 Å . It contains a total of 36 bonds, including 20 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 secondary amine (aromatic) .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Diethyl 2-((4-bromophenylamino)methylene)malonate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of pharmacophores through substitution reactions, which can lead to the development of new drugs with potential therapeutic applications .
Materials Science
In materials science, this compound’s ability to form stable intermolecular hydrogen bonds can be exploited to create novel polymeric materials. These materials could have enhanced mechanical properties and stability, making them suitable for use in high-performance applications .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo alkylation, acylation, and other transformations, enabling the synthesis of complex molecules. This is particularly useful in the development of new synthetic routes for active pharmaceutical ingredients .
Biotechnology
In biotechnology research, Diethyl 2-((4-bromophenylamino)methylene)malonate can be used as a precursor for synthesizing compounds that interact with biological systems. For example, it can be used to create small molecule probes for understanding protein functions .
Agriculture
As an intermediate in chemical synthesis, this compound can contribute to the development of new agrochemicals. Its reactivity allows for the creation of compounds that could serve as pesticides or fertilizers, enhancing crop protection and yield.
Environmental Science
In environmental science, the compound’s potential to form eco-friendly adhesives and coatings can be explored. These applications are crucial for developing sustainable materials that reduce environmental impact .
Analytical Chemistry
Diethyl 2-((4-bromophenylamino)methylene)malonate can be used in analytical chemistry as a standard or reagent for calibrating instruments and developing new analytical methods. Its well-defined structure makes it suitable for such applications .
Propiedades
IUPAC Name |
diethyl 2-[(4-bromoanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRWKFPNRGCSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966176 | |
| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-((4-bromophenylamino)methylene)malonate | |
CAS RN |
5185-36-4 | |
| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

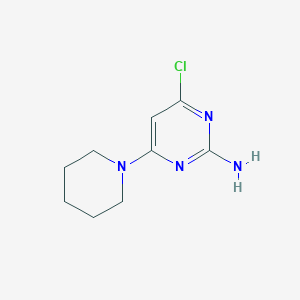
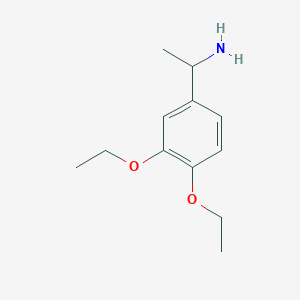
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)


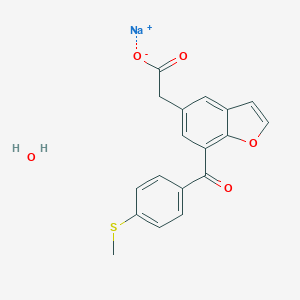

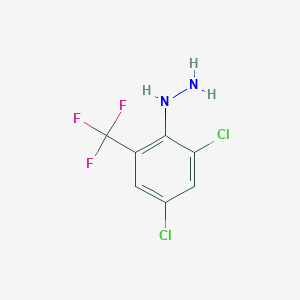
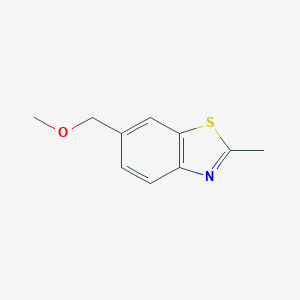
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)
